Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure
(3S)-3-phenylmorpholine structure
Product Name:(3S)-3-phenylmorpholine
CAS 번호:914299-79-9
MF:C10H13NO
메가와트:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
Update Time:2024-10-26

(3S)-3-phenylmorpholine 화학적 및 물리적 성질

이름 및 식별자

    • (S)-3-Phenylmorpholine
    • (3S)-3-phenylmorpholine
    • Morpholine,3-phenyl-, (3S)-
    • BH2034
    • FC0138
    • (S)-3-Phenyl-morpholine
    • MORPHOLINE, 3-PHENYL-, (3S)-
    • PubChem11424
    • (P)-3-Phenylmorpholine
    • MHZXKVPCJBPNKI-SNVBAGLBSA-N
    • FCH884906
    • AB62678
    • AX8048970
    • 299P799
    • (3S)-3-Phenylmorpholine (ACI)
    • (3S)-3-Phenyl-morpholine
    • SCHEMBL1335278
    • DTXSID60628683
    • 914299-79-9
    • CS-0038114
    • AC-22434
    • AKOS006302391
    • DS-18277
    • MDL: MFCD11016232
    • 인치: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
    • InChIKey: MHZXKVPCJBPNKI-SNVBAGLBSA-N
    • 미소: C1(C=CC=CC=1)[C@@H]1NCCOC1

계산된 속성

  • 정밀분자량: 163.10000
  • 동위원소 질량: 163.1
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 132
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 21.3
  • 소수점 매개변수 계산 참조값(XlogP): 1

실험적 성질

  • 밀도: 1.034
  • 비등점: 272°C at 760 mmHg
  • 플래시 포인트: 104.9°C
  • 굴절률: 1.518
  • PSA: 21.26000
  • LogP: 1.67630

(3S)-3-phenylmorpholine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019110436-1g
(S)-3-Phenylmorpholine
914299-79-9 95%
1g
$294.00 2023-08-31
Alichem
A019110436-5g
(S)-3-Phenylmorpholine
914299-79-9 95%
5g
$1081.50 2023-08-31
Chemenu
CM130157-1g
(S)-3-phenylmorpholine
914299-79-9 95%
1g
$281 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-1g
(S)-3-Phenylmorpholine
914299-79-9 98%
1g
¥389.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-250mg
(S)-3-Phenylmorpholine
914299-79-9 98%
250mg
¥161.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-100mg
(S)-3-Phenylmorpholine
914299-79-9 98%
100mg
¥96.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19485-5g
(S)-3-Phenylmorpholine
914299-79-9 98%
5g
¥1551.0 2024-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY069429-1g
(S)-3-Phenylmorpholine
914299-79-9 ≥98%
1g
¥486.00 2025-04-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AH429-50mg
(3S)-3-phenylmorpholine
914299-79-9 98%
50mg
239.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AH429-200mg
(3S)-3-phenylmorpholine
914299-79-9 98%
200mg
538.0CNY 2021-08-04

(3S)-3-phenylmorpholine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  25 °C
참조
4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase
Alexander, Rikki; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320

합성 방법 2

반응 조건
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
1.2 Solvents: Dichloromethane ;  20 h, rt
참조
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ;  -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ;  -10 °C
참조
Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy
Hu, Pengfei; et al, Angewandte Chemie, 2013, 52(20), 5319-5322

합성 방법 4

반응 조건
참조
New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction
Angamuthu, Venkatachalam; et al, Tetrahedron Letters, 2019, 60(9), 653-659

합성 방법 5

반응 조건
1.1 Reagents: Phenol ,  Hydrogen bromide Solvents: Acetic acid ;  0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction
Armstrong, Alan; et al, Tetrahedron: Asymmetry, 2014, 25(1), 74-86

합성 방법 6

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

합성 방법 7

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  24 h, rt
참조
A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone
Monir, Diana K. ; et al, Tetrahedron, 2021, 84,

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
참조
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

합성 방법 9

반응 조건
1.1 Solvents: Dichloromethane ;  6 h, rt
2.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
2.2 Solvents: Dichloromethane ;  20 h, rt
참조
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
참조
Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents
Dooley, Charles J. ; et al, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

(3S)-3-phenylmorpholine Raw materials

(3S)-3-phenylmorpholine Preparation Products

(3S)-3-phenylmorpholine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:914299-79-9)(3S)-3-phenylmorpholine
주문 번호:A12362
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 15:59
가격 ($):210.0
Email:sales@amadischem.com

(3S)-3-phenylmorpholine 관련 문헌

추천 공급업체
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine
A12362
순결:99%
재다:5g
가격 ($):210.0
Email